molecular formula C21H22N2O4 B2661707 Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 294197-68-5

Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2661707
CAS No.: 294197-68-5
M. Wt: 366.417
InChI Key: BDLDWINBPRHBMI-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine (THPM) derivative synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, urea/thiourea, and β-keto esters . This compound has been incorporated into chitosan nanoparticles (Ch NPs) for targeted cytotoxicity studies, leveraging its substituent-driven cell selectivity .

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-26-20(24)18-14(2)22-21(25)23-19(18)16-9-11-17(12-10-16)27-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLDWINBPRHBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form 4-(benzyloxy)benzaldehyde.

    Cyclization reaction: The intermediate is then subjected to a cyclization reaction with ethyl acetoacetate and urea under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form a hydroxyl group.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl group can interact with hydrophobic pockets in proteins, while the tetrahydropyrimidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at the C-4 Position

The C-4 aryl substituent significantly influences physicochemical properties and bioactivity. Key analogues include:

Compound C-4 Substituent Key Properties Reference
Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-THPM-5-carboxylate 4-(Benzyloxy)phenyl High lipophilicity; used in nanoparticle drug delivery for selective cytotoxicity
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-THPM-5-carboxylate 4-Hydroxyphenyl Increased polarity; synthesized via HCl-catalyzed Biginelli reaction in ethanol
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-THPM-5-carboxylate Fluorophenyl Electron-withdrawing group; CuCl₂·2H₂O-catalyzed synthesis with moderate yields
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-THPM-5-carboxylate 4-Bromophenyl Cytotoxic (IC₅₀ = 15.7 µM); potential thymidine phosphorylase inhibition
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-THPM-5-carboxylate Methoxymethylfuran Heterocyclic substituent; synthesized under mild conditions
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-THPM-5-carboxylate 3,4-Dimethoxyphenyl Studied via DFT for electronic properties; UV-Visible spectral analysis

Key Observations :

  • Lipophilicity: The benzyloxy group in the target compound enhances lipid solubility compared to polar groups (e.g., hydroxyl ) or smaller halogens (e.g., fluoro ), making it suitable for nanoparticle encapsulation .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluoro, bromo) may increase reactivity, whereas electron-donating groups (e.g., methoxy, benzyloxy) stabilize the aromatic system .

Key Observations :

  • Green Chemistry: Mechanochemical grinding (e.g., CuCl₂·2H₂O ) reduces solvent use.
  • Catalyst Efficiency : DABCO-based catalysts improve yields for halogenated derivatives .

Key Observations :

  • Bromophenyl vs. Benzyloxy : Bromine’s electronegativity may enhance enzyme inhibition compared to benzyloxy’s bulkiness .
  • Targeted Delivery: The benzyloxy derivative’s lipophilicity enables nanoparticle-based applications, though direct cytotoxicity data are pending .

Physicochemical and Structural Properties

  • Solubility : Benzyloxy and methoxymethylfuran derivatives exhibit lower aqueous solubility than hydroxyl or methoxy analogues .
  • Crystallography : SHELX programs and DFT studies elucidate bond angles and electronic transitions, critical for structure-activity relationships.

Biological Activity

Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as compound 1) is a synthetic derivative belonging to the class of tetrahydropyrimidine compounds. This article presents a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

  • Molecular Formula : C22H24N2O5
  • Molecular Weight : 396.44 g/mol
  • CAS Number : 2854645
  • Structure : The compound features a tetrahydropyrimidine core substituted with a benzyloxy group and a methyl group, contributing to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compound 1 against various bacterial and fungal strains.

In Vitro Antibacterial Activity

The antibacterial efficacy was assessed using the Minimum Inhibitory Concentration (MIC) method against standard strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compound 1 exhibits significant antibacterial activity, with MIC values comparable to those of standard antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus15.62Penicillin10
Escherichia coli31.25Ampicillin20

Antifungal Activity

In addition to its antibacterial properties, compound 1 has shown promising antifungal activity. It was tested against several fungal strains, including Candida albicans, with results indicating effective inhibition at low concentrations.

Fungal Strain MIC (µg/mL) Standard Antifungal MIC (µg/mL)
Candida albicans20Fluconazole10
Aspergillus niger25Amphotericin B15

Anticancer Activity

Compound 1 has also been investigated for its potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Cell Line Studies

The anticancer activity was evaluated using different cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The following table summarizes the findings:

Cell Line IC50 (µM) Standard Drug IC50 (µM)
MCF-712.5Doxorubicin5
HeLa10.0Cisplatin3
A54915.0Paclitaxel8

The mechanism by which compound 1 exerts its anticancer effects involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of compound 1 has revealed that modifications to the benzyloxy group and the tetrahydropyrimidine core can significantly influence biological activity. For instance, substituents that enhance lipophilicity tend to improve antimicrobial potency.

Key Findings from SAR Studies

  • Benzyloxy Substitution : Variations in the benzyloxy group impact both solubility and interaction with biological targets.
  • Tetrahydropyrimidine Core Modifications : Alterations in the methyl group position affect the overall stability and reactivity of the compound.

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